2-Iodophenylacetonitrile
Overview
Description
2-Iodophenylacetonitrile is an organic compound with the molecular formula C8H6IN. It is a 2-aryl substituted nitrile, characterized by the presence of an iodine atom attached to the benzene ring and a nitrile group attached to the acetonitrile moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
2-Iodophenylacetonitrile is a 2-aryl substituted nitrile The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
this compound interacts with its targets through a process known as palladium-catalyzed carboxamidation in tandem with aldol condensation . This interaction leads to the formation of ring-fused isoquinolinones .
Biochemical Pathways
It’s known that the compound participates in the formation of ring-fused isoquinolinones , which could potentially affect various biochemical pathways.
Pharmacokinetics
The compound has a boiling point of 113-120 °c at 05 mmHg and a density of 175 g/mL at 25 °C , which may influence its bioavailability.
Result of Action
It’s known that the compound participates in the formation of ring-fused isoquinolinones , which could potentially have various molecular and cellular effects.
Action Environment
It’s known that the compound has a refractive index of 1618 , which could potentially be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodophenylacetonitrile can be synthesized through several methods. One common method involves the reaction of 2-iodobenzyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound .
Another method involves the palladium-catalyzed carboxamidation of 2-iodobenzyl cyanide with lactams, followed by aldol condensation to form ring-fused isoquinolinones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of solvent, catalyst, and reaction conditions can be tailored to achieve efficient production on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Iodophenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.
Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium cyanide, amines, or thiols in solvents like DMSO or DMF.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Formation of substituted phenylacetonitriles.
Oxidation Reactions: Formation of carboxylic acids or amides.
Reduction Reactions: Formation of primary amines.
Scientific Research Applications
2-Iodophenylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a precursor for biologically active molecules.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenylacetonitrile
- 2-Chlorophenylacetonitrile
- 2-Fluorophenylacetonitrile
- 2-Methylphenylacetonitrile
Uniqueness
2-Iodophenylacetonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated phenylacetonitriles. The iodine atom is larger and more polarizable than bromine, chlorine, or fluorine, making it more reactive in substitution reactions. This unique reactivity allows for the synthesis of a wider range of derivatives and applications in various fields .
Properties
IUPAC Name |
2-(2-iodophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSGTRJUQLYLHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402882 | |
Record name | 2-Iodophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40400-15-5 | |
Record name | 2-Iodophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodobenzeneacetonitrile, | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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